4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a benzoic acid moiety attached to a pyrazole ring, which enhances its pharmacological potential. The pyrazole structure is particularly notable for its role in medicinal chemistry, as it has been associated with various therapeutic effects, including antimicrobial and anti-inflammatory properties.
The synthesis and characterization of 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid have been documented in several studies, highlighting its potential applications in drug development and microbial resistance research. Research articles have explored the synthesis of related pyrazole compounds and their biological activities, providing a context for understanding this specific compound's relevance in medicinal chemistry .
4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid can be classified as an organic compound with the following characteristics:
The synthesis of 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid typically involves the reaction of 2-methylpyrazole with benzoic acid derivatives. Common methods include:
The synthesis may follow a multi-step process:
The molecular structure of 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid consists of:
Key spectral data for characterization may include:
4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid can undergo various chemical reactions:
The reaction conditions (solvent, temperature, catalysts) significantly influence the yield and purity of the product. For instance, using polar solvents often enhances solubility and reaction rates.
The mechanism by which 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid exerts its biological effects typically involves:
Experimental studies often utilize assays measuring enzyme activity or cellular responses to quantify the compound's effects on target organisms or cells.
Relevant data from studies indicate that these properties can influence its biological activity and efficacy as a pharmaceutical agent .
4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid has several potential applications:
The synthesis of 4-(2-methyl-2H-pyrazol-3-yl)-benzoic acid typically employs convergent strategies that construct the pyrazole ring and benzoic acid moiety separately before coupling. A representative 5-step route begins with the Vilsmeier-Haack formylation of 3-acetylcoumarin to yield 4-(4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl)benzoic acid, which serves as a key aldehyde intermediate [3]. Subsequent hydrazone formation with substituted hydrazines under solvent-free conditions provides access to diverse pyrazole-benzoic acid hybrids. This approach benefits from commercial availability of benzoic acid derivatives and enables modular diversification at the pyrazole N1-position.
Alternative pathways involve Suzuki-Miyaura cross-coupling of 4-borono benzoic acid esters with 3-bromo-2-methylpyrazole derivatives. This method requires careful protection/deprotection strategies for the carboxylic acid functionality, as demonstrated in the synthesis of pyrazole benzamide antibiotics where 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide was coupled with aryl boronic acids using Pd(0) catalysis [6]. Post-coupling hydrolysis then affords the target acid.
Table 1: Multi-Step Synthetic Routes to 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic Acid Derivatives
Starting Materials | Key Steps | Yield (%) | Critical Parameters |
---|---|---|---|
3-Acetylcoumarin | Vilsmeier-Haack formylation, Hydrazone formation | 60-85 | Solvent-free condensation at 80°C |
4-Bromobenzoic ester | Pd-catalyzed Suzuki coupling, Ester hydrolysis | 45-75 | Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, THF/H₂O solvent |
Methyl 4-formylbenzoate | Knorr pyrazole synthesis, Oxidation | 50-70 | Hydrazine hydrate, Oxone® oxidation |
A significant optimization involves in situ protection of the benzoic acid as a morpholine amide during pyrazole ring formation to prevent unwanted side reactions. This approach mitigates decarboxylation risks under harsh cyclization conditions and improves overall yield to >75% [3]. Post-cyclization acid hydrolysis efficiently regenerates the carboxylic acid functionality without pyrazole ring degradation.
Recent synthetic innovations emphasize atom economy and reduced environmental impact. Microwave-assisted solvent-free synthesis achieves 4-(2-methyl-2H-pyrazol-3-yl)-benzoic acid derivatives in 15-30 minutes with 80-92% yields, representing a 5-fold rate acceleration compared to conventional heating [3]. This technique eliminates solvent waste and reduces energy consumption by >40%, as confirmed by life cycle assessment studies.
Catalytic methodologies have replaced stoichiometric reagents in key transformations:
Table 2: Green Chemistry Metrics for Synthetic Approaches
Method | PMI (kg/kg) | E-Factor | Energy Use (kJ/mol) | Solvent Choice |
---|---|---|---|---|
Conventional reflux | 28.5 | 46.3 | 820 | DMF, Toluene |
Solvent-free MW | 3.2 | 1.8 | 95 | None |
Aqueous Pd catalysis | 7.6 | 8.5 | 210 | Water/Ethanol |
Catalytic oxidation | 5.8 | 6.2 | 150 | Water |
PMI: Process Mass Intensity; E-Factor: Environmental Factor = Total waste/Product mass
Notably, flow chemistry implementations enable continuous production with a space-time yield of 120 g·L⁻¹·h⁻¹, significantly outperforming batch reactors (35 g·L⁻¹·h⁻¹) while minimizing thermal degradation risks [10].
The synthesis of 4-(2-methyl-2H-pyrazol-3-yl)-benzoic acid confronts significant regiochemical challenges during pyrazole ring formation. Unsymmetrical 1,3-dicarbonyl precursors often yield mixtures of N1-regioisomers due to comparable nucleophilicity at both nitrogen atoms. Studies demonstrate that 3(5)-aminopyrazoles generate 1H- and 2H-tautomers in a 55:45 ratio under standard cyclization conditions, complicating isolation of the desired 2-methyl-2H-regioisomer [3].
Critical strategies for regiocontrol include:
Positional isomerism significantly impacts electronic properties: the 2-methyl-2H-pyrazol-3-yl isomer exhibits a carboxylate pKa of 4.15 ± 0.05, while the 1-methyl-1H-pyrazol-4-yl counterpart shows pKa 4.85 ± 0.05 due to differing through-bond electronic effects. This difference critically influences metalloprotease inhibition potency in drug discovery applications [3] [9].
Table 3: Regioselectivity Control Strategies and Outcomes
Strategy | Reaction Conditions | Isomer Ratio (N1:N2) | Isolation Method |
---|---|---|---|
Uncontrolled | Ethanol, reflux | 55:45 | Chromatography required |
SEM protection | SEM-Cl, K₂CO₃, DMF → Deprotection | >99:1 | Direct crystallization |
Zn(II) templation | Zn(OAc)₂, MeOH, 60°C | 95:5 | Filtration |
Thermodynamic | DMF, 120°C, 24h | 90:10 | Solvent extraction |
Advanced purification techniques like pH-zone-refining countercurrent chromatography resolve residual isomer mixtures (≥98% purity) using heptane/ethyl acetate/methanol/water (3:5:3:5) systems with 0.1% TFA modifier [3].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: